1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)-
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Overview
Description
4-(4-Formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C16H10N2O3. This compound is characterized by the presence of a formyl group, a methoxy group, and two nitrile groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4-nitrophthalonitrile with 2-hydroxy-4-methoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(4-Formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles.
Scientific Research Applications
4-(4-Formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can react with nucleophiles, while the nitrile groups can participate in various chemical transformations. These interactions enable the compound to exert its effects in different chemical and biological systems .
Comparison with Similar Compounds
4-(4-Formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile can be compared with similar compounds such as:
4-(4-Formylphenoxy)phthalonitrile: This compound lacks the methoxy group present in 4-(4-formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile, which can influence its reactivity and applications.
4-(4-Allyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile:
These comparisons highlight the unique features of 4-(4-formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile, such as its specific functional groups and their impact on its reactivity and applications.
Properties
Molecular Formula |
C16H10N2O3 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-(4-formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H10N2O3/c1-20-16-6-11(10-19)2-5-15(16)21-14-4-3-12(8-17)13(7-14)9-18/h2-7,10H,1H3 |
InChI Key |
VJMLEJMWXLPTSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
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